molecular formula C3H5NaO3 B1412478 Sodium DL-lactate-D4 CAS No. 344299-52-1

Sodium DL-lactate-D4

Cat. No.: B1412478
CAS No.: 344299-52-1
M. Wt: 116.08 g/mol
InChI Key: NGSFWBMYFKHRBD-IOXFLNLHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium DL-lactate-D4: is a deuterium-labeled compound, specifically the sodium salt of DL-lactic acid. It is used primarily in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for the tracking and quantification of metabolic processes in various biochemical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium DL-lactate-D4 can be synthesized through the neutralization of DL-lactic acid-D4 with sodium hydroxide. The reaction typically involves dissolving DL-lactic acid-D4 in water, followed by the gradual addition of sodium hydroxide until the pH reaches neutrality. The resulting solution is then concentrated and purified to obtain the sodium salt .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The key steps include:

Chemical Reactions Analysis

Types of Reactions: Sodium DL-lactate-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium DL-lactate-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in metabolic studies to track the conversion of lactate in biochemical pathways.

    Biology: Employed in studies of cellular metabolism and energy production.

    Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of sodium DL-lactate-D4 involves its metabolism in the body. The lactate ions are metabolized to carbon dioxide and water, which requires the consumption of hydrogen cations. This process helps in maintaining the acid-base balance in the body. Additionally, lactate can serve as a signaling molecule, influencing various cellular processes such as energy production and immune response .

Comparison with Similar Compounds

Uniqueness: Sodium DL-lactate-D4 is unique due to its deuterium labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed metabolic pathways is crucial .

Properties

IUPAC Name

sodium;3,3,3-trideuterio-2-deuteriooxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1D3,4D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSFWBMYFKHRBD-IOXFLNLHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)[O-])O[2H].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium DL-lactate-D4
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